One approach starts with 2-naphthoic acid, involving six steps with a 27% overall yield [, ]. The sequence entails bromination, esterification, substitution with sodium methoxide in the presence of copper(I) iodide, Birch reduction, Curtius rearrangement, and finally, hydrogenolysis to yield 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
An alternative method utilizes a stereoselective process starting from (S)-Tetralone []. This method involves the synthesis of a sulfinyl imine intermediate, which undergoes stereoselective reduction with 9-Borabicyclo[3.3.1]nonane (9-BBN) to introduce the chiral center at the 1-position of the tetrahydronaphthalene ring.
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated through various analytical techniques including X-ray crystallography and NMR spectroscopy. The tetrahydronaphthalene ring system adopts a non-planar conformation, with the cyclohexene ring exhibiting a half-chair conformation []. The methoxy group at the 6-position and the amine group at the 1-position are crucial for its interaction with biological targets.
Research shows that modifying 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine leads to compounds with high affinity for sigma receptors, especially the σ2 subtype []. This is significant as σ2 agonists show promise in reversing doxorubicin resistance in breast cancer cells [].
Derivatives of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, particularly those containing a piperazine ring, exhibit potent and selective binding to the 5-HT1A receptor [, ]. This makes them valuable tools in studying the role of the 5-HT1A receptor in various physiological and pathological conditions, including depression and anxiety.
Modifications of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine have yielded compounds with high affinity and agonistic activity at dopamine D2/D3 receptors []. These compounds have shown potential in animal models of Parkinson's disease, suggesting possible applications in treating this neurodegenerative disorder.
The versatility of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine extends to its use as a building block in the synthesis of more complex molecules with therapeutic potential. It has been incorporated into the structures of various heterocyclic compounds, including tetrahydroisoquinolines [], tetrahydro-β-carbolines [], and tetrahydroacridines [], which have been investigated for their biological activities.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9